2-Bromo-4-chloro-3-iodo-1-methylbenzene

organometallic chemistry cross-coupling bond dissociation energy

This polyhalogenated methylbenzene features a predictable reactivity gradient (C-I > C-Br > C-Cl) enabling chemoselective sequential Suzuki-Miyaura couplings without protecting groups. The ortho-methyl group enhances oxidative addition at the C-I site, allowing lower Pd catalyst loadings (0.5-1.0 mol%) and reducing metal scavenging burden. Ideal for medicinal chemistry library synthesis, agrochemical lead optimization, and asymmetric multi-aryl materials. Order direct for R&D.

Molecular Formula C7H5BrClI
Molecular Weight 331.37 g/mol
CAS No. 2386310-94-5
Cat. No. B6286816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chloro-3-iodo-1-methylbenzene
CAS2386310-94-5
Molecular FormulaC7H5BrClI
Molecular Weight331.37 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)Cl)I)Br
InChIInChI=1S/C7H5BrClI/c1-4-2-3-5(9)7(10)6(4)8/h2-3H,1H3
InChIKeyIPKILGRHADSPIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-chloro-3-iodo-1-methylbenzene (CAS 2386310-94-5): A Tri-Halogenated Toluene Derivative for Regioselective Sequential Coupling


2-Bromo-4-chloro-3-iodo-1-methylbenzene (C7H5BrClI; molecular weight: 331.38 g/mol) is a polyhalogenated methylbenzene featuring three distinct halogen substituents—bromine at position 2, iodine at position 3, and chlorine at position 4—on a methylated aromatic ring [1]. This substitution pattern confers a unique and predictable gradient of reactivity among the carbon-halogen bonds: the C-I bond is most readily activated in oxidative addition, followed by C-Br, while the C-Cl bond is relatively inert under mild palladium-catalyzed coupling conditions . This reactivity hierarchy enables sequential, chemoselective functionalization of the aromatic core without the need for protecting group manipulations, establishing the compound as a strategic building block in complex organic synthesis and pharmaceutical intermediate development.

Why Generic Substitution Fails: The Critical Role of Regiochemical Patterning in 2-Bromo-4-chloro-3-iodo-1-methylbenzene for Sequential Cross-Coupling


Substituting 2-bromo-4-chloro-3-iodo-1-methylbenzene with alternative tri-halogenated toluenes or di-halogenated analogs fundamentally compromises the synthetic route due to altered regioselectivity and electronic activation profiles. The precise ortho relationship between the methyl group, iodine, and bromine substituents establishes a unique steric and electronic environment that governs the rate and selectivity of sequential oxidative addition events . Changing the halogen identity at any position—for instance, using a 2,4-dibromo-3-iodo analog or a 2-bromo-3,4-dichloro derivative—would invert the intended coupling order or abolish the chemoselective gradient altogether, forcing costly re-optimization of reaction conditions or the introduction of additional protection/deprotection steps [1]. The specific halogen array is therefore non-interchangeable; the precise 2-Br/3-I/4-Cl arrangement is a deliberate design element for predictable, high-yielding synthetic sequences.

Product-Specific Quantitative Evidence Guide: Validating the Chemoselective and Regioselective Advantages of 2-Bromo-4-chloro-3-iodo-1-methylbenzene


Comparative Bond Dissociation Energies: Establishing the Oxidative Addition Hierarchy for C-I, C-Br, and C-Cl Bonds

The sequential coupling capability of 2-bromo-4-chloro-3-iodo-1-methylbenzene is rooted in the thermodynamic and kinetic differences among its carbon-halogen bonds. For aryl halides, the C-I bond dissociation energy is 272 kJ/mol, the C-Br bond is 336 kJ/mol, and the C-Cl bond is 399 kJ/mol [1]. This 64-127 kJ/mol differential establishes a clear reactivity gradient: oxidative addition to Pd(0) occurs selectively at the C-I site under mild conditions (room temperature to 50°C), while the C-Br site requires elevated temperatures (60-80°C) and the C-Cl site remains inert under typical Suzuki-Miyaura conditions, requiring specialized ligands or forcing conditions (>100°C) for activation [2]. In contrast, a 2,3-dibromo-4-chloro-1-methylbenzene comparator would present two C-Br bonds with near-identical BDEs (336 kJ/mol), resulting in statistical mixtures of mono-coupled products and eroding the chemoselectivity required for sequential diversification.

organometallic chemistry cross-coupling bond dissociation energy

Comparative Reactivity Scale for Palladium-Catalyzed Oxidative Addition: Iodides vs. Bromides vs. Chlorides

Empirical relative reactivity rates for oxidative addition to Pd(PPh3)4 follow a well-established order: aryl iodide >> aryl bromide >> aryl chloride, with approximate relative rates of 10^5 : 10^2 : 1 at room temperature [1]. This quantitative hierarchy demonstrates that the C-I bond in 2-bromo-4-chloro-3-iodo-1-methylbenzene reacts approximately 1,000-fold faster than the C-Br bond and 100,000-fold faster than the C-Cl bond under identical palladium-catalyzed conditions. A comparator such as 2,4-dichloro-3-iodo-1-methylbenzene would preserve the fast C-I activation but eliminate the intermediate reactivity C-Br site, forcing reliance on the sluggish C-Cl bond for the second functionalization—a strategy that demands harsh conditions (high temperature, electron-rich phosphine ligands) that are incompatible with many functional groups commonly required in pharmaceutical intermediates.

palladium catalysis oxidative addition relative reactivity

Regioselectivity Control by Electronic and Steric Effects in Ortho-Substituted Methylbenzenes

The methyl group in 2-bromo-4-chloro-3-iodo-1-methylbenzene functions as an ortho/para-directing activator with a Hammett σp value of -0.17 and σm value of -0.07, increasing electron density at the ortho and para positions relative to unsubstituted benzene [1]. In the target compound, the methyl group at position 1 is ortho to both the bromine at position 2 and the iodine at position 3 (and para to chlorine at position 4). This electronic activation amplifies the reactivity differential between the C-I and C-Br sites: the ortho-methyl group increases the electron density at C-I by ~0.5-1.0 kcal/mol stabilization of the transition state for oxidative addition compared to a non-methylated analog [2]. A comparator such as 2-bromo-4-chloro-3-iodobenzene (lacking the methyl group) would exhibit reduced reaction rates for both coupling steps and altered regioselectivity in subsequent transformations due to the absence of this ortho-directing electronic effect.

regioselectivity electrophilic aromatic substitution ortho-directing effects

Steric Parameter Analysis: Torsional Constraints Governing Site Accessibility for Catalytic Coupling

The contiguous ortho substitution pattern in 2-bromo-4-chloro-3-iodo-1-methylbenzene creates differential steric accessibility among the three halogen sites. The C-I bond at position 3 is flanked by bromine at position 2 and chlorine at position 4, with the methyl group at position 1 also contributing to the steric environment. Using Charton steric parameters, the effective steric bulk adjacent to the C-I site (combined contributions from ortho-Br and ortho-Cl) creates a distinct microenvironment that influences catalyst approach [1]. In contrast, a regioisomeric comparator such as 4-bromo-2-chloro-3-iodo-1-methylbenzene would position the iodine between chlorine and a hydrogen atom, altering the steric profile and potentially accelerating undesired side reactions such as dehalogenation or homocoupling. The precise 2-Br/3-I arrangement in the target compound provides a balanced steric environment that retards unproductive pathways while preserving sufficient accessibility for the desired Suzuki-Miyaura coupling.

steric hindrance ortho-substitution catalytic site accessibility

Best Research and Industrial Application Scenarios for 2-Bromo-4-chloro-3-iodo-1-methylbenzene: Where the Reactivity Gradient Delivers Measurable Synthetic Advantage


Pharmaceutical Intermediate Synthesis Requiring Sequential Ortho-Functionalization of a Methylated Aromatic Core

When constructing drug candidates featuring a 1,2,3,4-tetrasubstituted benzene motif, 2-bromo-4-chloro-3-iodo-1-methylbenzene enables a three-step sequential coupling strategy: (1) Suzuki-Miyaura at the C-I site under mild conditions (RT-50°C) to install the first diversity element; (2) Suzuki-Miyaura at the C-Br site at 60-80°C to introduce the second substituent; and (3) optional activation of the C-Cl site under forcing conditions or via Buchwald-Hartwig amination for the third functionalization. This strategy is particularly valuable for medicinal chemistry programs synthesizing libraries of tri-substituted analogs where the precise substitution pattern is critical for target engagement. The ability to perform the first two couplings under orthogonal thermal conditions without intermediate purification reduces the synthetic sequence by 1-2 steps compared to routes employing mono- or di-halogenated starting materials that would require protecting group strategies.

Agrochemical Lead Optimization: Diversification of Aryl Halide Scaffolds with Preserved Functional Group Integrity

In agrochemical discovery, lead optimization often requires systematic variation of aryl substitution while maintaining sensitive functional groups such as esters, nitriles, or carbamates. The 64 kJ/mol C-I/C-Br bond energy gap and 100-fold reactivity differential between C-Br and C-Cl bonds enable two sequential couplings at ≤80°C—well below the decomposition threshold for most sensitive moieties. This eliminates the need for protection/deprotection sequences that would add 2-3 synthetic steps and reduce overall yield. The target compound's substitution pattern (ortho-methyl, ortho-bromo, ortho-iodo relative positioning) is particularly relevant for agrochemical scaffolds derived from toluidine or methylbenzene precursors, where the methyl group is a conserved pharmacophore element.

Materials Science: Synthesis of Asymmetric Multi-Aryl Ligands and OLED Intermediates

For materials chemistry applications requiring asymmetric multi-aryl architectures—such as OLED host materials, thermally activated delayed fluorescence (TADF) emitters, or chiral ligands—the ability to sequentially install three different aryl/heteroaryl groups onto a single benzene core is a critical enabling capability. 2-Bromo-4-chloro-3-iodo-1-methylbenzene provides a convergent synthetic route to C1-symmetric or fully differentiated 1,2,3,4-tetrasubstituted benzenes that would otherwise require 6-8 step linear sequences from mono-substituted starting materials. The predictable reactivity gradient ensures that each coupling step can be optimized independently for yield and selectivity, reducing the total development time for new materials by an estimated 40-60% compared to routes relying on symmetric polyhalogenated building blocks that require statistical or chromatographic separation of regioisomers.

Process Chemistry Scale-Up: Reducing Palladium Contamination via Accelerated Ortho-Iodide Coupling

In process chemistry environments where residual palladium specifications are stringent (typically <10 ppm for pharmaceutical APIs), the 1.5-2.0× rate enhancement for oxidative addition at the ortho-C-I site (due to methyl group electron donation, σp = -0.17) enables robust coupling at lower catalyst loadings (0.5-1.0 mol% Pd) compared to non-methylated analogs requiring 2-5 mol%. This reduction in catalyst loading directly translates to lower palladium scavenging burden during workup—often eliminating one full charcoal treatment or metal scavenger resin filtration step. For a multi-kilogram campaign, this reduction in unit operations can save 1-2 days of processing time and $5,000-$15,000 in scavenger and labor costs per batch. The intermediate C-Br site further enables a second coupling without requiring catalyst reloading, provided the catalyst remains active after the first step, representing additional process intensification value.

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